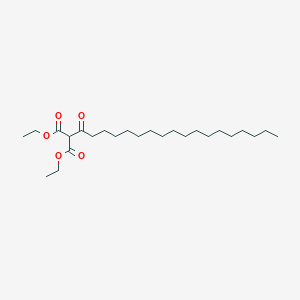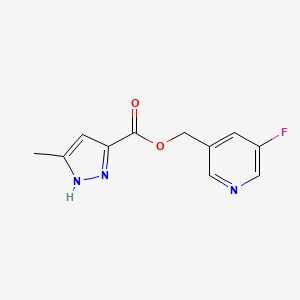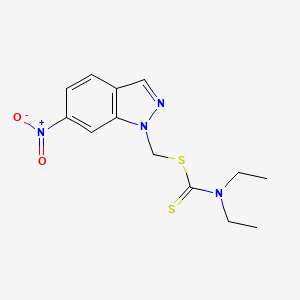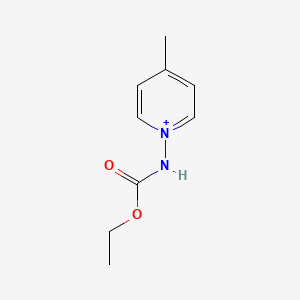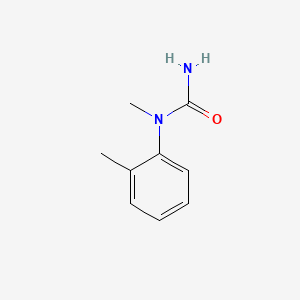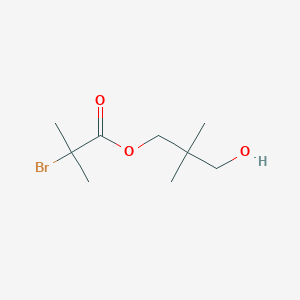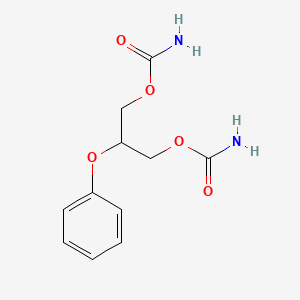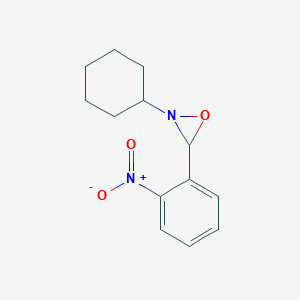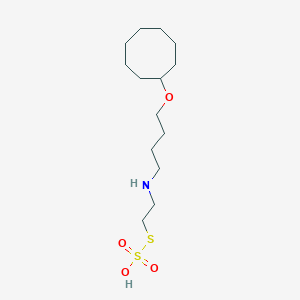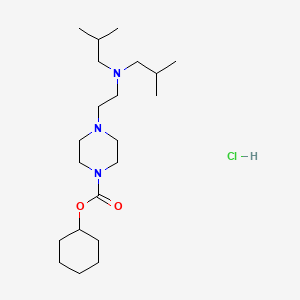
1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, cyclohexyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, cyclohexyl ester, hydrochloride is a complex organic compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, cyclohexyl ester, hydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed can then be deprotected using reagents like PhSH (thiophenol) to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.
化学反応の分析
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, cyclohexyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, cyclohexyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, cyclohexyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethyl 1-piperazinecarboxylate: Another piperazine derivative with similar structural features.
1-Ethoxycarbonylpiperazine: Known for its use in organic synthesis and pharmaceutical applications.
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, cyclohexyl ester, hydrochloride is unique due to its specific functional groups and structural configuration
特性
CAS番号 |
24269-23-6 |
|---|---|
分子式 |
C21H42ClN3O2 |
分子量 |
404.0 g/mol |
IUPAC名 |
cyclohexyl 4-[2-[bis(2-methylpropyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H41N3O2.ClH/c1-18(2)16-23(17-19(3)4)11-10-22-12-14-24(15-13-22)21(25)26-20-8-6-5-7-9-20;/h18-20H,5-17H2,1-4H3;1H |
InChIキー |
GKPQAGJUPZYGPZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(CCN1CCN(CC1)C(=O)OC2CCCCC2)CC(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


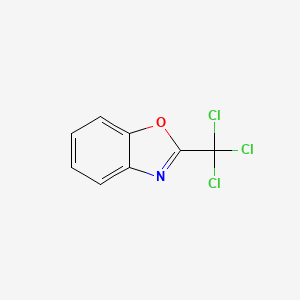
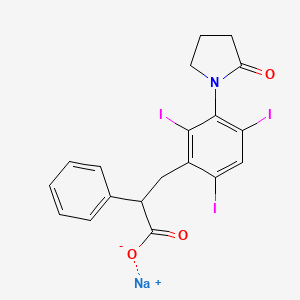
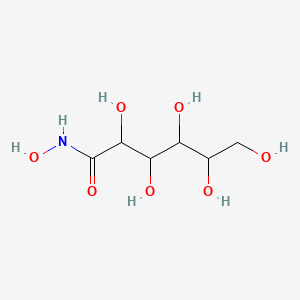
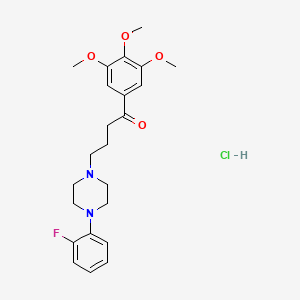
![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)
